molecular formula C7H14N2O B13318474 (3R)-3-Amino-3-cyclobutylpropanamide

(3R)-3-Amino-3-cyclobutylpropanamide

Cat. No.: B13318474
M. Wt: 142.20 g/mol
InChI Key: TYNJZLLZCYVHPI-ZCFIWIBFSA-N
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Description

(3R)-3-Amino-3-cyclobutylpropanamide is an organic compound with a unique structure that includes a cyclobutyl ring attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-Amino-3-cyclobutylpropanamide typically involves the following steps:

    Amidation: The formation of the amide bond through a reaction between an amine and a carboxylic acid derivative.

Common reagents used in these reactions include cyclobutyl halides for cyclobutylation and amine sources for amidation. The reaction conditions often involve the use of solvents like dichloromethane or tetrahydrofuran and catalysts such as palladium or copper complexes.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-Amino-3-cyclobutylpropanamide can undergo various chemical reactions, including:

    Oxidation: Conversion of the amine group to a nitro or nitrile group.

    Reduction: Reduction of the amide group to an amine.

    Substitution: Replacement of the amine group with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro or nitrile derivatives, while reduction can produce primary amines.

Scientific Research Applications

(3R)-3-Amino-3-cyclobutylpropanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3R)-3-Amino-3-cyclobutylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains. These interactions can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

    (3R)-3-Hydroxy-3-cyclobutylpropanamide: Similar structure but with a hydroxyl group instead of an amino group.

    (3R)-3-Cyclobutylpropanamide: Lacks the amino group, making it less reactive in certain chemical reactions.

Uniqueness

(3R)-3-Amino-3-cyclobutylpropanamide is unique due to its specific combination of a cyclobutyl ring and an amino group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C7H14N2O

Molecular Weight

142.20 g/mol

IUPAC Name

(3R)-3-amino-3-cyclobutylpropanamide

InChI

InChI=1S/C7H14N2O/c8-6(4-7(9)10)5-2-1-3-5/h5-6H,1-4,8H2,(H2,9,10)/t6-/m1/s1

InChI Key

TYNJZLLZCYVHPI-ZCFIWIBFSA-N

Isomeric SMILES

C1CC(C1)[C@@H](CC(=O)N)N

Canonical SMILES

C1CC(C1)C(CC(=O)N)N

Origin of Product

United States

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